



Application Note: Chromatographic Analysis of Crisaborole and Crisaborole-d4

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Compound of Interest		
Compound Name:	Crisaborole-d4	
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This application note details validated chromatographic methods for the quantitative analysis of Crisaborole and its deuterated internal standard, **Crisaborole-d4**, in biological matrices, primarily human plasma. The described methodologies utilize Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which is the gold standard for bioanalytical assays requiring high sensitivity and selectivity.

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis. Accurate and reliable quantification of Crisaborole in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. **Crisaborole-d4** is commonly used as an internal standard to ensure the accuracy and precision of the analytical method by compensating for variability during sample preparation and analysis.[1][2]

The methods outlined below provide a framework for the separation and detection of Crisaborole and Crisaborole-d4, adaptable for various research and clinical settings.

Chromatographic and Mass Spectrometric Conditions

Successful quantification of Crisaborole and **Crisaborole-d4** has been achieved using various UPLC-MS/MS and HPLC systems. A summary of the key parameters from several validated methods is presented in the table below.



Parameter	Method 1	Method 2	Method 3	Method 4
Instrumentation	UPLC-ESI- MS/MS	UHPLC-MS/MS	HPLC-MS/MS	UPLC-MS/MS
Column	Xterra C18 (100 x 4.6 mm, 5 μm)	Not Specified	Ultimate XB C18 (50 x 2.1 mm, 3.0 μm)	Acquity UPLC CSH C18 (100 x 2.1mm, 1.7 μm)
Mobile Phase A	10mM Ammonium Acetate Buffer (pH 4.5)	Water	Not Specified	0.1% Trifluoroacetic acid in water
Mobile Phase B	Methanol	Acetonitrile	Not Specified	0.1% Trifluoroacetic acid in acetonitrile
Elution Mode	Isocratic (10:90, A:B)	Gradient	Not Specified	Gradient
Flow Rate	0.5 mL/min	Not Specified	Not Specified	0.4 mL/min
Column Temperature	40°C	Not Specified	Not Specified	25°C
Injection Volume	10 μL	Not Specified	Not Specified	Not Specified
Run Time	2 min	3.3 min	Not Specified	6 min
Ionization Mode	ESI Positive	ESI Negative	ESI Negative	Not Specified
MRM Transition (Crisaborole)	m/z 252.1 → 222.1	m/z 250.0 → 118.0	m/z 250.1 → 117.9	Not Specified
MRM Transition (Crisaborole-d4)	m/z 256.1 → 222.1	m/z 254.0 → 121.9	m/z 254.1 → 122.1	Not Specified
Linearity Range	75.00 - 225.00 ng/mL	0.20 - 80 ng/mL	0.200 - 100 ng/mL	Not Specified



Experimental Protocols

Below are detailed protocols for sample preparation and analysis, synthesized from the referenced methods.

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is based on a method using dichloromethane for extraction.[3]

- 1. Sample Preparation:
- To a 100 μL aliquot of human plasma in a polypropylene tube, add 50 μL of Crisaborole-d4 internal standard solution (100.00 ng/mL).[3]
- Add 2.5 mL of dichloromethane as the extraction solvent.[3]
- Vortex the mixture for 5 minutes to ensure thorough mixing.[3]
- Centrifuge the sample at 5000 rpm for 10 minutes at 20°C.[3]
- Carefully transfer the organic (lower) layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.[3]
- Reconstitute the dried residue with 200 μL of the mobile phase (10mM ammonium acetate buffer (pH 4.5):methanol, 10:90 v/v).[3]
- Vortex for 5 minutes and inject into the UPLC-MS/MS system.[3]
- 2. UPLC-MS/MS Analysis:
- Column: Xterra C18 (100 x 4.6 mm, 5 μm)[3]
- Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.5) and Methanol (10:90, v/v)[3]
- Flow Rate: 0.5 mL/min[3]
- Column Temperature: 40°C[3]



- Injection Volume: 10 μL[3]
- Ionization: Electrospray Ionization (ESI) in positive mode
- Detection: Multiple Reaction Monitoring (MRM)
 - Crisaborole: m/z 252.1 → 222.1[3]
 - Crisaborole-d4: m/z 256.1 → 222.1[3]

Protocol 2: Protein Precipitation for Plasma Samples

This protocol utilizes protein precipitation with acetonitrile, a common and rapid sample cleanup technique.[1][4]

- 1. Sample Preparation:
- Spike a known volume of human plasma with the **Crisaborole-d4** internal standard.
- Add acetonitrile to the plasma sample (typically in a 3:1 ratio, e.g., 300 μL of acetonitrile to 100 μL of plasma) to precipitate proteins.[1][4]
- Vortex the mixture vigorously.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for injection or further processing if necessary.
- 2. UHPLC-MS/MS Analysis:
- Mobile Phase: Gradient elution with acetonitrile and water.[1][4]
- Run Time: Approximately 3.3 minutes.[1][4]
- Ionization: Electrospray Ionization (ESI) in negative mode.[1][4]
- Detection: Multiple Reaction Monitoring (MRM)
 - Crisaborole: m/z 250.0 → 118.0[1][4]

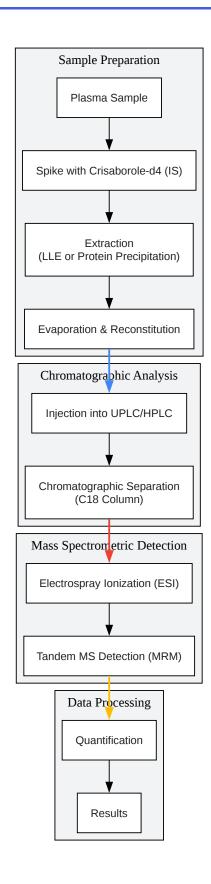


• **Crisaborole-d4**: m/z 254.0 → 121.9[1][4]

Experimental Workflow and Signaling Pathways

The general workflow for the bioanalysis of Crisaborole and **Crisaborole-d4** is depicted in the following diagram.





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Caption: Experimental workflow for the analysis of Crisaborole and Crisaborole-d4.



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